Eltrombopag Amide is derived from the parent compound Eltrombopag, which was developed for its ability to increase platelet counts in patients with certain blood disorders. The classification of Eltrombopag Amide can be categorized as a pharmacological agent, specifically a hematopoietic growth factor.
The synthesis of Eltrombopag Amide involves several key steps, beginning with the preparation of a benzoic acid derivative. The general process includes:
Industrial production methods are optimized for yield and purity, often requiring stringent reaction conditions and purification steps to meet pharmaceutical standards .
The molecular formula of Eltrombopag Amide is , with a molecular weight of 441.48 g/mol. Its structure features a biphenyl core with various functional groups that contribute to its biological activity.
Eltrombopag Amide participates in several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically conducted under controlled conditions to maximize selectivity and yield .
Eltrombopag Amide functions primarily by targeting the thrombopoietin receptor (TPO receptor). The mechanism involves:
Pharmacokinetically, Eltrombopag Amide undergoes extensive hepatic metabolism via enzymes such as CYP1A2 and CYP2C8, leading to significant effects on platelet counts within days .
The physical properties of Eltrombopag Amide include:
The chemical properties encompass stability under various pH conditions, reactivity with different functional groups, and behavior under heat .
Eltrombopag Amide has diverse applications across various fields:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4
CAS No.: 25088-57-7